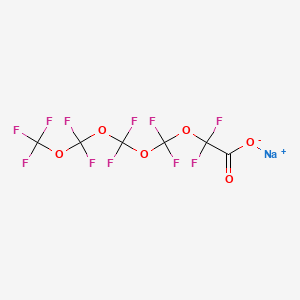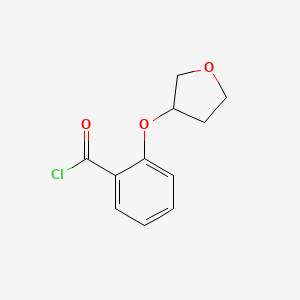![molecular formula C13H16N2O6S B14802200 Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate is a complex organic compound with the molecular formula C13H16N2O6S. This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with acetyl chloride to form 4-(acetylamino)benzenesulfonamide. This intermediate is then reacted with methyl 4-aminobutanoate under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Análisis De Reacciones Químicas
Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the acetylamino or sulfonyl groups are replaced by other functional groups. Common reagents for these reactions include sodium hydroxide and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is utilized in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups play a crucial role in its biological activity. These groups can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or activation of enzymatic pathways. The phenyl ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate can be compared with similar compounds such as:
Methyl 4-({4-[(acetylamino)phenyl]sulfonyl}amino)benzoate: This compound has a similar structure but with a benzoate group instead of a butanoate group. It exhibits different chemical properties and reactivity.
4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoic acid: This compound lacks the methyl ester group, resulting in different solubility and reactivity profiles.
The uniqueness of methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H16N2O6S |
|---|---|
Peso molecular |
328.34 g/mol |
Nombre IUPAC |
methyl 4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C13H16N2O6S/c1-9(16)15-22(19,20)11-5-3-10(4-6-11)14-12(17)7-8-13(18)21-2/h3-6H,7-8H2,1-2H3,(H,14,17)(H,15,16) |
Clave InChI |
OKBFJQRHQVWHNV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-carbamimidoyl-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14802143.png)



![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)




![4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione](/img/structure/B14802199.png)
![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
